An In-depth Technical Guide to Cyclobutylhydrazine Hydrochloride
An In-depth Technical Guide to Cyclobutylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of cyclobutylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. Recognizing the critical need for precise and validated data in drug discovery and development, this document synthesizes available information on its two primary forms: the monohydrochloride and the dihydrochloride. This resource is designed to empower researchers with the technical insights necessary for its effective application, from reaction design to safety and handling.
Core Chemical Identity and Molecular Architecture
Cyclobutylhydrazine hydrochloride is a small molecule of significant interest due to the presence of a strained cyclobutyl ring appended to a reactive hydrazine moiety. This unique structural combination imparts valuable conformational rigidity and serves as a key pharmacophore in various biologically active compounds. It is commercially available primarily in two forms, the distinction of which is critical for stoichiometric and reaction condition considerations.
Cyclobutylhydrazine Monohydrochloride
Cyclobutylhydrazine Dihydrochloride
The presence of one or two hydrochloride equivalents significantly impacts the compound's solubility, reactivity, and handling properties. The monohydrochloride is the more commonly referenced form in synthetic literature.
Physicochemical Properties: A Comparative Analysis
Precise physicochemical data is paramount for process development and formulation. The following table summarizes the available data for the monohydrochloride and dihydrochloride forms. It is important to note that some of the listed physical properties for the monohydrochloride, such as boiling and flashing points, are predicted values and should be treated as estimates pending experimental verification.
| Property | Cyclobutylhydrazine Monohydrochloride (CAS 158001-21-9) | Cyclobutylhydrazine Dihydrochloride (CAS 1156980-49-2) | Source(s) |
| Appearance | White to off-white crystalline solid | White solid | [2],[4] |
| Molecular Weight | 122.60 g/mol | 159.06 g/mol | [3],[4] |
| Density (Predicted) | 1.418 g/cm³ | No data available | [1] |
| Boiling Point (Predicted) | 209.9 °C at 760 mmHg | No data available | [1] |
| Flashing Point (Predicted) | 80.8 °C | No data available | [1] |
| Vapor Pressure (Predicted) | 0.164 mmHg at 25°C | No data available | [1] |
| Solubility | Soluble in water | Soluble in water | [2] |
| Storage Conditions | Room temperature, under an inert atmosphere | 0-8°C, sealed in a dry environment | [7],[4] |
Synthesis and Purification: Established Methodologies
The primary and most efficient route to cyclobutylhydrazine hydrochloride is through the reductive amination of cyclobutanone. This well-established transformation provides a reliable and scalable method for its preparation.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a generalized procedure based on established chemical principles for reductive amination.
Step 1: Hydrazone Formation
-
To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) at 0°C, add hydrazine hydrate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the cyclobutanone is consumed.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude cyclobutylhydrazone, which can be used in the next step without further purification.
Step 2: Reduction and Salt Formation
-
Dissolve the crude cyclobutylhydrazone in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude cyclobutylhydrazine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid in the same solvent (1.0 eq for the monohydrochloride, 2.0 eq for the dihydrochloride) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford cyclobutylhydrazine hydrochloride as a solid.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic analysis is essential for confirming the identity and purity of cyclobutylhydrazine hydrochloride. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclobutyl protons. The protons on the carbons adjacent to the hydrazine group will be deshielded compared to the other ring protons. The N-H protons of the hydrazine and hydrochloride will be broad and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the cyclobutyl ring. The carbon attached to the hydrazine group will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of cyclobutylhydrazine hydrochloride will exhibit characteristic absorption bands. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H vibrations of the hydrazinium ion.[8]
-
C-H stretching: Peaks in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclobutyl ring.
-
N-H bending: A peak around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, amines and their derivatives often undergo α-cleavage. For cyclobutylhydrazine, the molecular ion peak may be observed, and fragmentation is expected to occur via cleavage of the C-C bonds within the cyclobutyl ring or cleavage of the C-N bond. The fragmentation of cyclic amines can be complex, but key fragments may arise from the loss of ethylene or other small neutral molecules from the ring.[9][10]
Chemical Reactivity and Stability
The reactivity of cyclobutylhydrazine hydrochloride is dominated by the nucleophilic nature of the hydrazine moiety. It is a stable compound under standard storage conditions but can be susceptible to degradation under certain conditions.
Reactivity with Carbonyls
Cyclobutylhydrazine hydrochloride readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its utility in organic synthesis. The reaction is typically acid-catalyzed, and the hydrochloride salt itself can sometimes provide sufficient acidity. The formation of the hydrazone is often the first step in reactions like the Wolff-Kishner reduction, which converts the carbonyl group to a methylene group.[11][12]
Stability Profile
-
Thermal Stability: While specific data for cyclobutylhydrazine hydrochloride is limited, hydrazine derivatives can be thermally sensitive. It is recommended to handle the compound with care at elevated temperatures.
-
Photostability: As a pharmaceutical intermediate, its photostability should be evaluated according to ICH Q1B guidelines, especially if the final drug product is light-sensitive.[13][14]
-
pH Stability: Hydrazones, the products of the reaction of hydrazines with carbonyls, are known to be susceptible to hydrolysis, particularly under acidic conditions.[15][16] The stability of cyclobutylhydrazine hydrochloride itself in aqueous solutions at various pH values would be an important parameter to determine for process development.
Safety and Handling
Cyclobutylhydrazine hydrochloride, like other hydrazine derivatives, should be handled with appropriate safety precautions.
-
GHS Classification: The monohydrochloride (CAS 158001-21-9) is classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[3] The dihydrochloride (CAS 1156980-49-2) is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For the dihydrochloride, storage at 0-8°C is recommended.[4]
Applications in Drug Discovery and Development
The unique structural features of cyclobutylhydrazine hydrochloride make it a valuable building block in the synthesis of a wide range of pharmaceutical agents.[4] Its primary application lies in its role as a key intermediate.
-
Kinase Inhibitors: It is used in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are targets in the treatment of certain cancers and autoimmune diseases.[17]
-
Anti-Cancer Agents: The cyclobutyl moiety is found in a number of anti-cancer drugs, and cyclobutylhydrazine serves as a precursor for the synthesis of novel therapeutic candidates.[4]
-
Scaffold for Chemical Libraries: Its reactivity allows for its incorporation into diverse molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
Cyclobutylhydrazine hydrochloride, in both its monohydrochloride and dihydrochloride forms, is a chemical entity of significant value to the pharmaceutical and life sciences research communities. Its distinct structural characteristics and versatile reactivity profile make it a key component in the synthesis of complex and biologically active molecules. This guide has aimed to provide a thorough and practical overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important building block in their pursuit of novel therapeutics.
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